molecular formula C13H20O6 B12543227 Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate CAS No. 828913-50-4

Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate

Cat. No.: B12543227
CAS No.: 828913-50-4
M. Wt: 272.29 g/mol
InChI Key: QRQMREPXTHJDPD-UHFFFAOYSA-N
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Description

Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate is an organic compound with a complex structure that includes both alkyne and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate typically involves the reaction of dimethyl malonate with propargyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the propargyl group is introduced to the malonate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Produces diketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted esters or other derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate depends on the specific reaction it undergoes. Generally, the compound acts as a nucleophile or electrophile in various organic reactions. The alkyne group can participate in cycloaddition reactions, while the ester groups can undergo hydrolysis or transesterification.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate is unique due to its combination of alkyne and ester groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

828913-50-4

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

dimethyl 2-but-1-ynyl-2-(2,2-dimethoxyethyl)propanedioate

InChI

InChI=1S/C13H20O6/c1-6-7-8-13(11(14)18-4,12(15)19-5)9-10(16-2)17-3/h10H,6,9H2,1-5H3

InChI Key

QRQMREPXTHJDPD-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(CC(OC)OC)(C(=O)OC)C(=O)OC

Origin of Product

United States

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